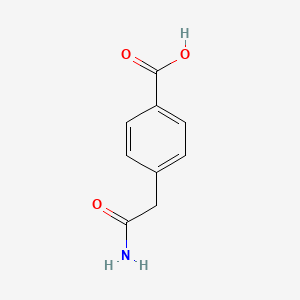

4-(2-Amino-2-oxoethyl)benzoic acid

Overview

Description

4-(2-Amino-2-oxoethyl)benzoic acid is a compound with the molecular formula C9H9NO3 . It has a molecular weight of 179.17 g/mol . The compound is also known by other names such as 4-(carbamoylmethyl)benzoic acid and has the CAS number 52787-17-4 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a carboxylic acid group and a 2-amino-2-oxoethyl group . The InChI string of the compound is InChI=1S/C9H9NO3/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13) .Scientific Research Applications

Development of Fluorescence Probes

4-(2-Amino-2-oxoethyl)benzoic acid derivatives have been explored for developing novel fluorescence probes capable of detecting reactive oxygen species (ROS) with high specificity. These probes, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, offer a selective and dose-dependent fluorescence upon interaction with highly reactive oxygen species, enabling the differentiation and specific detection of various ROS types in biological and chemical applications (Setsukinai et al., 2003).

Structural Studies

In the field of crystallography, derivatives of this compound have been synthesized and analyzed for their structural properties. For instance, reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid produced a proton transfer derivative, showcasing an extended 1D supramolecular chain network, which indicates the compound's good thermal stability and potential for further applications in material science and engineering (Fazil et al., 2012).

Schiff Base Compounds and Biological Activity

The synthesis and characterization of new Schiff base compounds derived from 4-Amino benzoic acid have been reported. These compounds exhibit promising biological activity against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antimicrobial agents (Radi et al., 2019).

Enzymatic Oxidative Polymerization

Research has also focused on the enzymatic oxidative polymerization of para-imine functionalized phenol derivative 4-(4-hydroxybenzylideneamino)benzoic acid, catalyzed by horseradish peroxidase. This process has been studied in various solvent systems, revealing insights into the yield, molecular weight, and thermal stability of the resulting oligomer, suggesting applications in advanced polymer technologies (Kumbul et al., 2015).

Biosynthesis of Natural Products

This compound derivatives play a role in the biosynthesis of natural products, including ansamycins and mitomycins. Understanding the biosynthetic pathways of these derivatives can provide valuable insights into the production of pharmacologically active compounds and lead to the discovery of new drugs (Kang et al., 2012).

Safety and Hazards

While specific safety and hazard information for 4-(2-Amino-2-oxoethyl)benzoic acid was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

The primary target of 4-(2-Amino-2-oxoethyl)benzoic acid is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals, cytokines, and is involved in cellular processes such as inflammation and apoptosis .

Mode of Action

The compound interacts with its target through non-covalent interactions . In the active pockets of the targeted enzymes, the compound forms hydrogen bonds with amino acids, which results in encouraging binding energy .

Biochemical Pathways

Given its target, it can be inferred that it may influence pathways related tostress response, inflammation, and apoptosis .

Pharmacokinetics

The ADME properties of this compound suggest that the synthesized compounds obey all five rules with good bioavailability . This means that the compound can be absorbed and distributed throughout the body effectively, enhancing its therapeutic potential .

Result of Action

The compound has shown promising results in antibacterial, anticancer, and anti-TB activities . It has demonstrated excellent sensitivity with a minimum inhibitory concentration (MIC) value comparable to the reference standard pyrazinamide .

Biochemical Analysis

Biochemical Properties

The role of 4-(2-Amino-2-oxoethyl)benzoic acid in biochemical reactions is not well-documented in the literature. Given its structure, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s amino and carboxyl groups .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

4-(2-amino-2-oxoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKXCDDRWMQOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632218 | |

| Record name | 4-(2-Amino-2-oxoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52787-17-4 | |

| Record name | 4-(2-Amino-2-oxoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

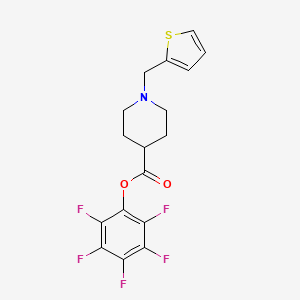

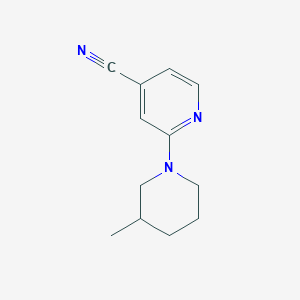

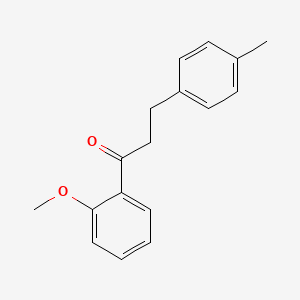

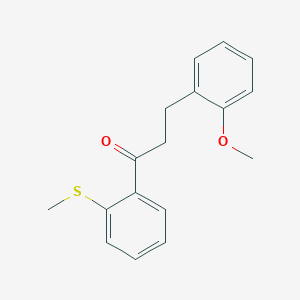

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1629691.png)

![3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1629692.png)